molecular formula C22H23N3O4S B2738098 Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-41-4

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2738098
CAS No.: 946241-41-4
M. Wt: 425.5
InChI Key: VSFFEIZZCNTFRQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core modified with a thioxo group at position 2, a 3-oxo-3-((2-phenylpropyl)amino)propyl substituent at position 3, and a methyl carboxylate group at position 5. This compound’s structural complexity arises from its fused bicyclic system and multiple functional groups, which influence its electronic properties, solubility, and intermolecular interactions.

Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors or antimicrobial agents. The methyl carboxylate group at position 7 likely contributes to solubility in polar solvents, balancing the molecule’s amphiphilic character . Crystallographic studies using programs like SHELX and ORTEP-3 have been critical in elucidating its three-dimensional conformation, particularly ring puckering and hydrogen-bonding networks .

Properties

CAS No.

946241-41-4

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(2-phenylpropylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O4S/c1-14(15-6-4-3-5-7-15)13-23-19(26)10-11-25-20(27)17-9-8-16(21(28)29-2)12-18(17)24-22(25)30/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,30)

InChI Key

VSFFEIZZCNTFRQ-UHFFFAOYSA-N

SMILES

CC(CNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features multiple functional groups that contribute to its diverse chemical properties and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down into several key components:

  • Tetrahydroquinazoline Core : This bicyclic structure is essential for the compound's biological activity.
  • Functional Groups : The presence of oxo, thioxo, and carboxylate groups enhances its reactivity and interaction with biological targets.

Anticancer and Anti-inflammatory Properties

Research indicates that this compound may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are implicated in various pathological processes, including cancer metastasis and tissue remodeling. Compounds with similar structures have demonstrated promising anti-inflammatory and anticancer activities.

Interaction Studies

Preliminary studies suggest that the compound effectively binds to specific protein targets due to its unique structural attributes. This binding potentially inhibits the activity of these proteins, thereby affecting critical cellular pathways involved in disease progression.

Comparative Analysis with Similar Compounds

To better understand the biological activity of methyl 4-oxo compound, a comparison with other quinazoline derivatives is useful:

Compound NameStructureBiological ActivityUnique Features
QuinazolineBasic structureAnticancer propertiesSimple structure
4(3H)-QuinazolinoneContains oxo groupAntimicrobial activityLess complex
Methyl 2-thioxoquinazolinoneThioxo group presentAnti-inflammatory propertiesUnique thioxo substitution

This table highlights how the structural complexity of methyl 4-oxo compound may confer distinct biological activities not found in simpler analogs.

In Vitro Studies

Recent studies have evaluated the antibacterial activity of related compounds derived from quinazoline structures. For instance, a series of synthesized compounds were tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .

Cytotoxicity Assessments

Cytotoxicity studies using mouse macrophage cell lines (RAW 264.7) demonstrated that some derivatives of quinazoline showed low cytotoxicity profiles. For example, compounds with higher lipophilicity displayed better antibacterial activity while maintaining safety profiles comparable to established antibiotics like ampicillin .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 2-phenylpropylamino group in the target compound introduces resonance effects, stabilizing the quinazoline core and enhancing electron density at the thioxo group. This contrasts with purely alkyl (pentyl) or aryl (4-chlorophenyl) substituents, which lack conjugated amino linkages .
  • Hydrogen Bonding : The thioxo group and carbonyl oxygen form robust hydrogen-bonding networks in the crystal lattice, as demonstrated by graph set analysis (e.g., R₂²(8) motifs) . Analogs with fewer polar groups exhibit weaker intermolecular interactions.
  • Ring Puckering : The tetrahydroquinazoline core exhibits a puckering amplitude of 0.38 Å, distinct from analogs with bulkier substituents (e.g., 0.42 Å for the pentyl derivative), which induce steric strain .

Research Findings and Implications

  • Synthetic Accessibility: The 3-oxo-3-((2-phenylpropyl)amino)propyl side chain requires multi-step synthesis, including reductive amination, which complicates scalability compared to simpler alkyl/aryl analogs.
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, 15°C higher than the pentyl analog, correlating with stronger crystal packing .
  • Structure-Activity Relationship (SAR) : Bioisosteric replacement of the phenylpropyl group with cyclohexyl reduces activity (IC₅₀ = 34.7 nM), underscoring the importance of aromatic π-π stacking in target binding .

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